

Comprehensive Application Notes and Protocols for Dapagliflozin In Vitro Drug Release Testing

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Compound Focus: Dapagliflozin

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Introduction to Dapagliflozin and In Vitro Release Testing

Dapagliflozin is a highly potent, selective, and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2) that functions by reducing renal glucose reabsorption, leading to urinary glucose excretion and improved glycemic control in type 2 diabetes patients. According to the European Medicines Agency (EMA), **dapagliflozin** is classified as a **BCS Class III** substance, characterized by **high solubility** and **poor permeability** [1]. This classification has significant implications for dissolution testing, as the release rate may potentially influence bioavailability under certain conditions.

In vitro drug release testing serves as a critical quality control tool for ensuring batch-to-batch consistency, predicting in vivo performance, and supporting formulation development of **dapagliflozin** dosage forms. With the recent approval of **dapagliflozin** and the absence of official pharmacopoeial methods, researchers have developed and validated dissolution methodologies that can serve as scientific foundations for future monographs [1]. These methods have been applied to various dosage forms, from conventional immediate-release tablets to advanced drug delivery systems including **solid lipid nanoparticles (SLNs)** and **transferosomal dispersions** for transdermal delivery [2] [3].

Standard Dissolution Methodology for Immediate-Release Tablets

Protocol for Dissolution Testing of Dapagliflozin Tablets

This protocol describes the validated dissolution method for **dapagliflozin** immediate-release tablets (5 mg or 10 mg) using USP Apparatus II (paddle apparatus) [1].

Apparatus and Reagents:

- USP Dissolution Apparatus II (Paddle apparatus)
- UV-Vis spectrophotometer with 1 cm quartz cells
- Vacuum filtration system with 0.44 μm cellulose membrane
- Quantitative paper filters (28 μm) or nylon syringe filters (0.22 μm)
- Simulated gastric fluid without enzymes, pH 1.2
- Methanol (HPLC grade)
- **Dapagliflozin** propanediol monohydrate reference standard

Procedure:

- **Medium Preparation:** Prepare 900 mL of simulated gastric fluid without enzymes (pH 1.2). Degas the medium by vacuum filtration through a 0.44 μm cellulose membrane prior to use.
- **Apparatus Setup:** Pour the degassed medium into the vessel and allow it to equilibrate to $37 \pm 0.5^\circ\text{C}$. Set the paddle rotation speed to 50 rpm.
- **Tablet Introduction:** Carefully place one **dapagliflozin** tablet (5 mg or 10 mg) into each vessel, ensuring the tablet sinks to the bottom without sticking to the vessel walls.
- **Sampling Time Points:** Withdraw 10 mL aliquots at specified time intervals: 0.5, 1, 1.5, 2, 3, 4, 5, 10, and 20 minutes. Immediately replace with an equal volume of fresh dissolution medium maintained at $37 \pm 0.5^\circ\text{C}$.
- **Sample Filtration:** Filter the withdrawn samples immediately through quantitative paper filters (28 μm) or nylon syringe filters (0.22 μm).
- **Spectrophotometric Analysis:** Measure the absorbance of filtered samples at 224 nm against a blank consisting of the dissolution medium.
- **Calculation:** Determine **dapagliflozin** concentration using a pre-established calibration curve (range: 0.5-15 $\mu\text{g/mL}$).

Table 1: Dissolution Test Conditions for **Dapagliflozin** Tablets

Parameter	Specification
Apparatus	USP Apparatus II (Paddle)
Medium	Simulated gastric fluid without enzymes, pH 1.2
Volume	900 mL
Temperature	37 ± 0.5°C
Rotation Speed	50 rpm
Sampling Times	0.5, 1, 1.5, 2, 3, 4, 5, 10, 20 minutes
Analytical Wavelength	224 nm
Filter Type	Quantitative paper (28 µm) or Nylon syringe (0.22 µm)

Method Validation Parameters

The analytical methodology requires validation according to ICH Q2(R1) guidelines to ensure reliability and accuracy [1].

Specificity: No interference from placebo constituents at the analytical wavelength of 224 nm, confirming method specificity for **dapagliflozin** quantification.

Linearity: The method demonstrated excellent linearity in the concentration range of 0.5-15 µg/mL with a correlation coefficient (r^2) of 0.998.

Precision: Both intra-day and inter-day precision studies showed RSD values below 2%, indicating high method repeatability and intermediate precision.

Accuracy: Recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration) yielded recovery rates of 80.72%, 98.47%, and 119.41%, respectively, demonstrating method accuracy.

Robustness: Evaluation through a 2³ factorial design confirmed that minor variations in pH (± 0.2), salt concentration (± 0.10 g), and medium volume (± 50 mL) did not significantly affect dissolution results ($p > 0.05$).

Table 2: Analytical Method Validation Summary

Validation Parameter	Results	Acceptance Criteria
Linearity Range	0.5-15 $\mu\text{g/mL}$	-
Correlation Coefficient (r^2)	0.998	≥ 0.995
Precision (RSD)	$< 2\%$	$\leq 2\%$
Accuracy (Recovery)	80.72-119.41%	95-105%
LOD	Experimentally confirmed	-
LOQ	Experimentally confirmed	-
Robustness	No significant effect ($p > 0.05$)	-

Dissolution Profile Comparison and Data Analysis

Profile Comparison Methods

Difference (f1) and Similarity (f2) Factors: The difference factor (f1) and similarity factor (f2) are mathematical models recommended by regulatory authorities for comparing dissolution profiles [1]. The f1 factor calculates the percent difference between two curves at each time point, while the f2 factor is a logarithmic transformation of the sum of squared differences between test and reference profiles.

Calculation Criteria:

- **f1 values between 0-15** and **f2 values between 50-100** indicate similar dissolution profiles.
- For f2 calculation, a minimum of three time points excluding zero are required, with not more than one mean difference of $\geq 10\%$ between test and reference.

Dissolution Efficiency (DE): This model statistically evaluates the equivalence of dissolution tests by calculating the area under the dissolution curve versus time plot, expressed as a percentage of the rectangle area described by 100% dissolution in the same time frame. The results can be analyzed using Student's t-test for two-group comparisons or ANOVA for multiple groups, with a significance level of 0.05%.

Application to Commercial Tablets

Studies of commercial **dapagliflozin** tablets (5 mg and 10 mg strengths) from different batches demonstrated similar dissolution profiles when analyzed using f1, f2, and dissolution efficiency methods [1]. These results confirm batch-to-batch consistency and formulation equivalence, validating the developed dissolution method as suitable for quality control of **dapagliflozin** tablets.

Advanced Formulation Testing Methods

Solid Lipid Nanoparticles (SLNs) Release Testing

Objective: To evaluate the release characteristics of **dapagliflozin**-loaded SLNs designed to enhance oral bioavailability through controlled release [2].

Formulation Optimization: **Dapagliflozin**-SLNs were optimized using a **three-factor, three-level Box-Behnken design (BBD)** with independent variables including polymer concentration (X1), surfactant concentration (X2), and stirring duration (X3). Dependent variables assessed were entrapment efficiency (%EE), cumulative drug release (%CDR), and particle size [2].

Characterization Parameters:

- **Particle Size:** Ranged from 100.13 ± 7.2 to 399.08 ± 2.4 nm
- **Entrapment Efficiency:** Varied from 68.26 ± 0.2 to $94.46 \pm 0.7\%$
- **Zeta Potential:** Approximately -27.8 ± 1.01 mV for optimized formulations
- **Polydispersity Index (PDI):** Approximately 0.45 ± 0.05 , indicating moderate size distribution

Release Study Methodology:

- Employed **in vitro Franz diffusion cells** for release characterization

- Optimized SLNs demonstrated sustained release profiles over extended periods
- The method allowed correlation between formulation variables and release characteristics

Table 3: Optimization Range for **Dapagliflozin**-Loaded SLNs

Factor	Levels	Impact on Responses
Polymer Concentration (X1)	Multiple levels tested	Affects entrapment efficiency and particle size
Surfactant Concentration (X2)	Multiple levels tested	Influences particle size and drug release
Stirring Duration (X3)	Multiple levels tested	Impacts particle size distribution and entrapment
Particle Size (Y1)	100.13-399.08 nm	Affects release rate and stability
Entrapment Efficiency (Y2)	68.26-94.46%	Impacts dose accuracy and release characteristics
Cumulative Drug Release (Y3)	Measured at various time points	Determines release profile and duration

Transfersomal Dispersion Release Testing

Objective: To assess the release and permeation characteristics of **dapagliflozin** propanediol monohydrate-loaded transfersomes developed for transdermal delivery [3].

Formulation Composition:

- **Phospholipid to Edge Activator Ratio:** 95:5% w/w (optimized formulation F6)
- **Edge Activators Evaluated:** Tween 80 and Span 60
- **Drug Content:** 5 mg **dapagliflozin** per formulation

Characterization Results:

- **Entrapment Efficiency:** $93 \pm 0.77\%$ for Tween 80-based formulations (F6)
- **Particle Size:** 105.8 ± 1.61 nm with PDI of 0.436 ± 0.01

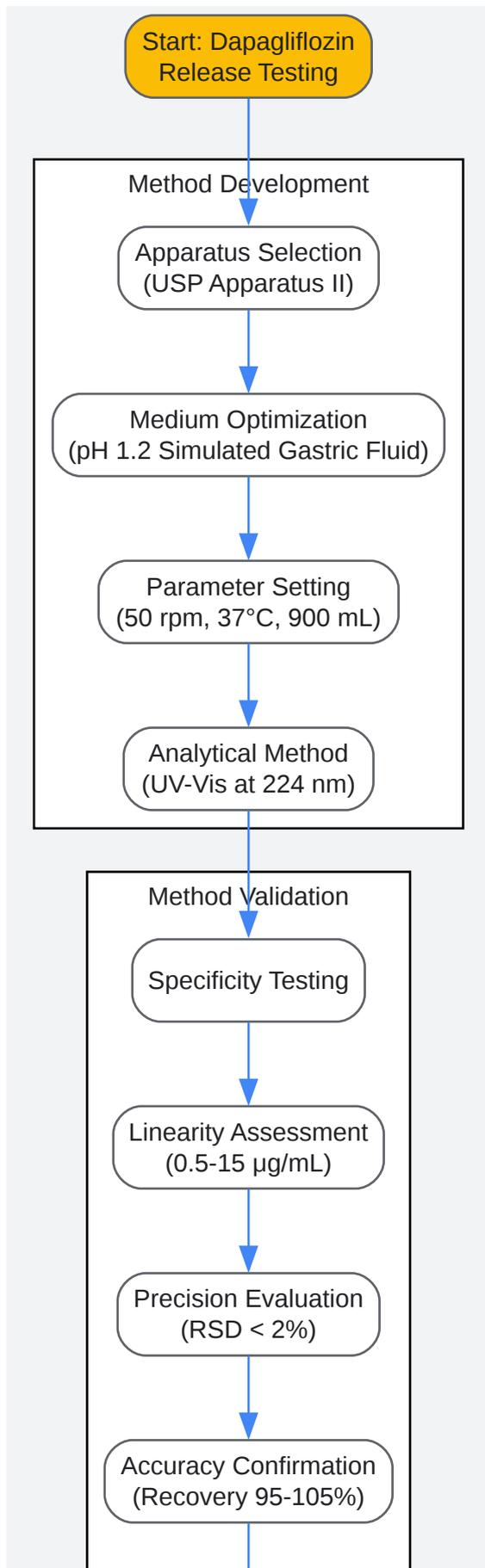
- **Zeta Potential:** -35.15 mV, indicating good physical stability
- **Viscosity:** 155 ± 1.95 cP
- **Drug Content:** $99.7 \pm 1.68\%$

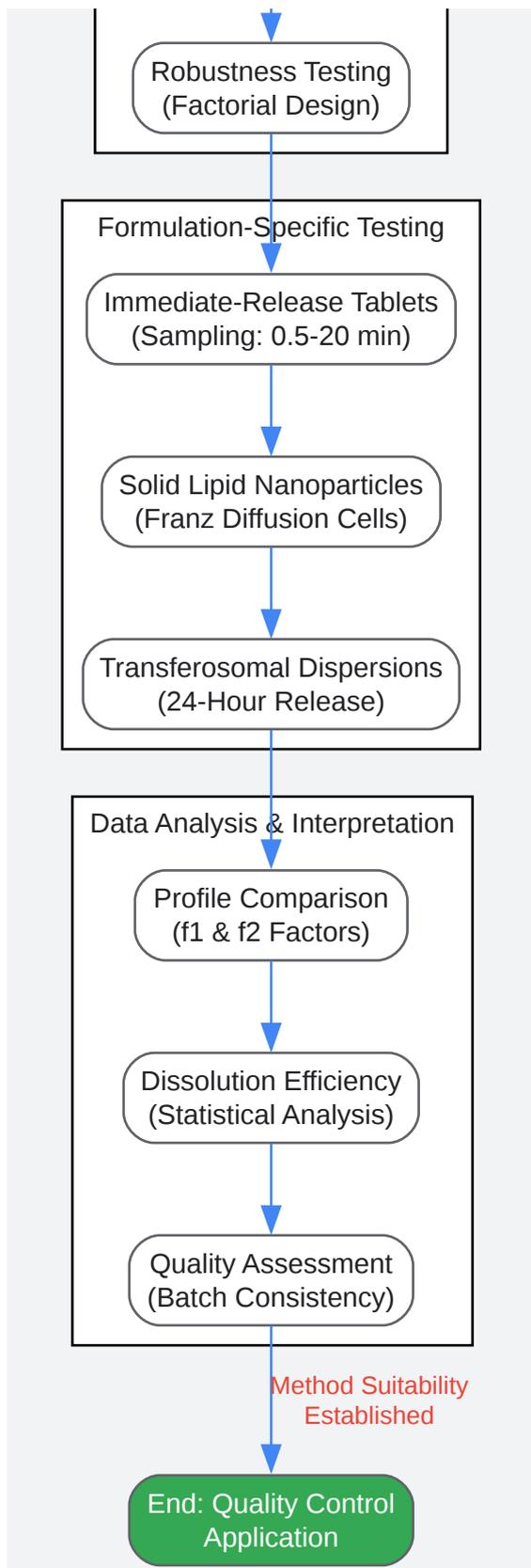
Release and Permeation Testing:

- **In Vitro Release:** $99 \pm 1.4\%$ within 24 hours for optimized formulation (F6)
- **Ex Vivo Permeation:** 289.8 ± 5.2 $\mu\text{g}/\text{cm}^2$ (91% drug permeated) after 24 hours
- **Analytical Techniques:** FTIR confirmed compatibility between drug and excipients; SEM revealed nano-sized spherical vesicles

Experimental Workflow and Data Analysis

The following diagram illustrates the comprehensive experimental workflow for **dapagliflozin** in vitro release testing, covering both conventional and advanced formulations:





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Critical Parameters and Troubleshooting

Method Optimization Considerations

Medium Degassing: Proper degassing of the dissolution medium by vacuum filtration is essential, as undissolved air bubbles can act as barriers to the dissolution process, potentially leading to variable results and high standard deviations [1].

Filter Selection: The choice of filter material and pore size significantly impacts analytical results. Both quantitative paper filters (28 μm) and nylon syringe filters (0.22 μm) have been successfully employed for **dapagliflozin** dissolution testing, but compatibility should be verified for each formulation to prevent drug adsorption [1].

Sink Conditions: Maintaining sink conditions throughout the test is crucial for obtaining physiologically relevant release data. For **dapagliflozin**, the ratio of medium volume (900 mL) to drug dose (5-10 mg) ensures adequate solubility, as the drug exhibits high solubility in acidic pH [1].

Advanced Formulation Considerations

SLN Characterization: Beyond standard dissolution testing, SLN formulations require comprehensive characterization including particle size distribution, zeta potential, polydispersity index, and entrapment efficiency to fully understand release behavior [2]. The crystalline change from drug to amorphous crystal state, confirmed through DSC, XRD, and AFM analysis, significantly impacts release characteristics.

Transferosomal Evaluation: For transdermal delivery systems, both in vitro release and ex vivo permeation studies are necessary to predict formulation performance. The optimized transferosomal formulation (F6) containing Tween 80 as edge activator demonstrated superior entrapment efficiency, release characteristics, and physical stability during three months of stability testing under ICH guidelines [3].

Conclusion

The developed and validated dissolution method for **dapagliflozin** using USP Apparatus II with simulated gastric fluid (pH 1.2) at 50 rpm provides a robust, reproducible approach for quality assessment of immediate-release tablets. The method demonstrates appropriate specificity, linearity, precision, accuracy, and robustness for routine quality control applications. For advanced formulations including SLNs and transferosomal dispersions, modified release testing approaches are necessary to characterize their unique release profiles and delivery mechanisms. These standardized protocols support formulation development,

quality control, and regulatory submissions for **dapagliflozin**-containing products across multiple delivery platforms.

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